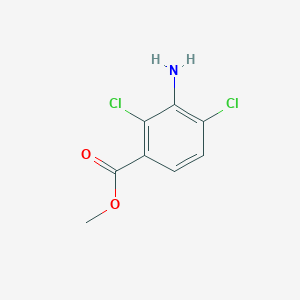

Methyl 3-amino-2,4-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

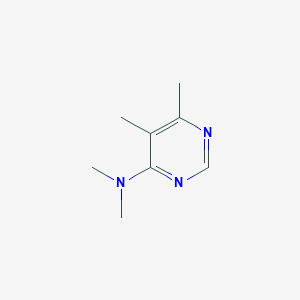

“Methyl 3-amino-2,4-dichlorobenzoate” is a chemical compound with the molecular formula C8H7Cl2NO2 . It is a light yellow to yellow powder or crystals .

Physical And Chemical Properties Analysis

“Methyl 3-amino-2,4-dichlorobenzoate” is a light yellow to yellow powder or crystals . The molecular weight is 220.05 . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Phytotoxicity and Herbicidal Activity

- Derivatives of 3-amino-2,5-dichlorobenzoic acids, including the methyl esters, have been studied for their phytotoxicity. Specifically, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid exhibited selective activity against weeds (Baruffini & Borgna, 1978).

- The herbicidal activity of amiben derivatives, including the methyl ester of amiben and 3-amino-2,5-dichlorobenzoic acid, was found to be influenced by light exposure, with some derivatives retaining more activity than others after irradiation (Isensee, Plimmer & Turner, 1969).

Anti-Inflammatory Properties

- The condensation of Methyl-2-amino-4-Chlorobenzoate with other compounds yielded derivatives with significant anti-inflammatory activity. These derivatives were more effective than some standard anti-inflammatory drugs (Osarumwense Peter Osarodion, 2020).

Antimicrobial Activities

- New complexes formed from the reaction of 3-Amino-2-Methy-7-Chloro-Quinazolin 4(3H)-one with various metal ions exhibited considerable activity against a range of microorganisms, including gram-positive and gram-negative bacteria and fungi (Osarumuense Peter Osarodion, 2020).

Microbial Transformation Rates

- The microbial transformation rates of chemicals including methyl-3-chlorobenzoate were studied, providing insights into their environmental fate and interaction with various microbial habitats (Newton, Gattie & Lewis, 1990).

Optoelectronic Applications

- The synthesis of 2-Amino 4-methylpyridinium 3-chlorobenzoate and its properties, including crystal structure and nonlinear optical characteristics, suggest potential applications in optoelectronics (Babu et al., 2017).

Propriétés

IUPAC Name |

methyl 3-amino-2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEMWWHAEVJGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-2,4-dichlorobenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)

![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)

![5-(2-Methoxyethylsulfanyl)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2738342.png)

![2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2738343.png)